molecular formula C5H4BrFN2 B1524577 5-Bromo-6-fluoropyridin-2-amine CAS No. 944401-65-4

5-Bromo-6-fluoropyridin-2-amine

Cat. No. B1524577
Key on ui cas rn: 944401-65-4
M. Wt: 191 g/mol
InChI Key: SJXWFNBZBXZDCL-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

NBS (50.0 g, 280.99 mmol) was added slowly to 6-fluoropyridin-2-amine (30 g, 267.61 mmol) in MeCN (300 mL) cooled to 10-20° C. over a period of 30 minutes. The resulting solution was stirred at ambient temperature for 60 minutes then the solvent removed under reduced pressure. The residue was diluted with water, the precipitate collected by filtration, washed with water (200 mL) and dried under vacuum to afford the desired material (50.0 g, 98%) as a white solid, which was used without further purification. NMR Spectrum: 1H NMR (300 MHz, DMSO-d6) δ 6.29 (1H, d), 6.57 (2H, bs), 7.65 (1H, t). Mass Spectrum: m/z (ES+)[M+H]+=191.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[N:15]=[C:14]([NH2:16])[CH:13]=[CH:12][CH:11]=1>CC#N>[Br:8][C:11]1[CH:12]=[CH:13][C:14]([NH2:16])=[N:15][C:10]=1[F:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=CC(=N1)N
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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